1,3-Dichloroacetone

Vue d'ensemble

Description

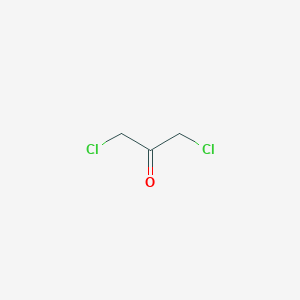

1,3-Dichloroacetone (CAS: 534-07-6), also known as sym-dichloroacetone, is a chlorinated ketone with the molecular formula C₃H₄Cl₂O and a molecular weight of 126.97 g/mol. Structurally, it features two chlorine atoms at the 1 and 3 positions of the acetone backbone, rendering it a symmetric α,α'-dihaloketone. This compound is widely utilized in organic synthesis, particularly in SN2 reactions for crosslinking cysteine residues in peptides , Hantzsch-type condensations , and as a precursor for heterocyclic compounds such as imidazo[1,2-b]pyridazines . Its reactivity stems from the electrophilic nature of the carbonyl group and the leaving ability of the chlorine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Dichloroacetone can be synthesized through several methods:

Chlorination of Acetone: This method involves the direct chlorination of acetone in the presence of methanol.

Oxidation of Glycerol α,γ-Dichlorohydrin: This method involves the oxidation of glycerol α,γ-dichlorohydrin to produce this compound.

Action of Hypochlorous Acid on 2,3-Dichloropropene: This method involves the reaction of hypochlorous acid with 2,3-dichloropropene to yield this compound.

Action of Sulfur Monochloride on Epichlorohydrin: This method involves the reaction of sulfur monochloride with epichlorohydrin to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves the chlorination of acetone due to its simplicity and cost-effectiveness. The reaction is carried out in large-scale reactors with controlled temperature and pressure to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

1,3-Dichloroacetone undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as phosphorus nucleophiles (e.g., triphenylphosphine) to form ylides.

Cross-Aldol Reactions: It can act as an acceptor substrate in cross-aldol reactions with donor substrates such as acetone, cyclopentanone, and cyclohexanone.

Diels-Alder Reactions: The compound can participate in Diels-Alder reactions to form complex cyclic structures.

Common Reagents and Conditions

Triphenylphosphine: Used in nucleophilic substitution reactions to form ylides.

Acetone, Cyclopentanone, Cyclohexanone: Used as donor substrates in cross-aldol reactions.

Dienes: Used in Diels-Alder reactions to form cyclic compounds.

Major Products Formed

Ylides: Formed from nucleophilic substitution reactions with phosphorus nucleophiles.

Cyclic Compounds: Formed from Diels-Alder reactions.

Cross-Aldol Products: Formed from cross-aldol reactions with various donor substrates.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Synthesis of Bicyclic Peptides :

DCA serves as a robust reagent in the synthesis of complex bicyclic peptides. It facilitates the formation of thioether linkages through S_N2 reactions with thiol groups from cysteine residues. This method has been shown to produce stable peptide dimers that maintain their integrity in biological environments for extended periods . Case Study :

A study demonstrated the use of DCA to dimerize cyclic peptides derived from neurotrophin sequences. The resulting bicyclic peptides exhibited significant stability in human serum, indicating their potential as pharmacological tools . -

Cross-Aldol Reactions :

DCA acts as an acceptor substrate in cross-aldol reactions with donor substrates like acetone and cyclopentanone. This application highlights its utility in synthesizing various organic compounds through aldol condensation processes . -

Peptide Macrocyclization :

The compound is utilized for macrocyclization of peptides, providing a means to stabilize specific conformations that are crucial for biological activity. The acetone-like bridge formed by DCA enhances the structural integrity of the resultant macrocycles .

Environmental and Health Implications

This compound is also studied concerning its role as a disinfection by-product (DBP) in drinking water treatment processes. Its presence raises concerns about potential health risks associated with long-term exposure to DBPs, emphasizing the need for careful monitoring and management within water quality frameworks .

Data Table: Properties and Applications of this compound

| Property/Application | Description |

|---|---|

| Chemical Formula | C₃H₄Cl₂O |

| Solubility | Very soluble in alcohol and diethyl ether |

| Synthesis Method | Chlorination of acetone followed by disproportionation |

| Use in Peptide Synthesis | Forms stable thioether linkages for bicyclic peptides |

| Role in Cross-Aldol Reactions | Acts as an acceptor substrate |

| Environmental Concerns | Identified as a disinfection by-product |

Mécanisme D'action

The mechanism of action of 1,3-dichloroacetone involves its high reactivity due to the presence of three vicinal electrophilic carbons. This reactivity allows it to participate in various nucleophilic substitution and addition reactions. The compound can selectively link free cysteine side-chains via an SN2 reaction, forming acetone-like bridges in multicyclic peptides .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Reactivity in Organic Reactions

1,3-Dichloroacetone exhibits distinct reactivity compared to other α-halocarbonyl compounds:

- SN2 Reactions: Unlike mono-halogenated analogs (e.g., chloroacetone), this compound enables the formation of bicyclic peptides by bridging two cysteine residues via an acetone-like linkage . In contrast, 1,1-dichloroacetone (asymmetric isomer) lacks this symmetric reactivity, limiting its utility in crosslinking applications.

- Hantzsch Condensation: When reacted with selenosemicarbazides, this compound participates in Hantzsch-type reactions to generate functionalized heterocycles, a reactivity shared with 1,2-dibromoethane and ethyl bromoacetate but with differing regioselectivity .

- Nucleophilic Substitution with Phenols: this compound reacts with strongly acidic phenols (e.g., p-nitrophenol) to yield 1,3-disubstituted products, whereas weakly acidic phenols (e.g., p-cresol) favor 1,1-disubstituted derivatives due to steric and electronic effects .

Physical Properties

Key physical properties of this compound and related compounds are summarized below:

This compound’s higher boiling point compared to 1,1-dichloroacetone reflects its symmetric structure and stronger intermolecular forces. However, its boiling point overlaps with trichloroacetones, complicating distillation-based separation .

Toxicological Profiles

This compound’s toxicity arises primarily from its metabolites, such as 2-chloroacrolein, which are potent alkylating agents .

Activité Biologique

1,3-Dichloroacetone (DCA) is an organochlorine compound with the molecular formula C₃H₄Cl₂O. It is primarily known for its applications in organic synthesis, particularly in the preparation of complex molecules such as peptides and thiazoles. This article explores the biological activity of DCA, focusing on its chemical properties, biological implications, and potential applications in pharmacology.

This compound is a colorless liquid with a sweet odor. It is soluble in water and organic solvents, making it versatile for various chemical reactions. The presence of two chlorine atoms on the acetone backbone allows for unique reactivity patterns, particularly in nucleophilic substitution reactions.

Biological Activity Overview

The biological activity of DCA has been investigated in several contexts, including its role as a reagent in peptide synthesis and its potential toxicity as a disinfection by-product.

1. Peptide Synthesis

Recent studies have highlighted the utility of DCA in synthesizing bicyclic peptides. In a specific study, DCA was employed to link free cysteine side-chains through an S_N2 reaction, facilitating the formation of dimeric cyclic peptides. These peptides demonstrated significant stability in human serum over 48 hours, indicating their potential as pharmacological tools .

Table 1: Summary of Peptide Dimerization Using DCA

| Peptide | Reaction Conditions | Yield (%) | Stability (48h) |

|---|---|---|---|

| 1a | 4 mM concentration | 60 | Intact |

| 2a | 1 mM concentration | 72 | Intact |

| Control | No DCA | 0 | Hydrolyzed |

2. Toxicity and Health Implications

DCA has been identified as a disinfection by-product (DBP) in drinking water. Studies indicate that exposure to DBPs like DCA can lead to adverse health effects. For instance, research has shown that certain chlorinated compounds can be cytotoxic and may contribute to carcinogenic risks when present in high concentrations .

Table 2: Toxicological Data on this compound

| Study Reference | Effect Observed | Concentration (mg/L) |

|---|---|---|

| Bull et al. (1985) | High activity noted | >10 |

| Environmental Sci & Tech (1987) | Cytotoxic effects observed | >5 |

Case Studies

Several case studies have explored the implications of DCA in biological systems:

-

Case Study 1: Serum Stability of Peptides

In vitro assays demonstrated that peptides linked via acetone-like bridges using DCA remained stable in human serum for extended periods. This suggests that such linkages could enhance the pharmacokinetic properties of therapeutic peptides . -

Case Study 2: Disinfection By-Products

Research conducted on the health impacts of DBPs has indicated that chlorinated compounds like DCA can lead to increased incidences of bladder cancer and other health issues when consumed through contaminated water supplies .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3-Dichloroacetone relevant to laboratory handling and experimental design?

- Answer : Critical properties include a melting point of 38–42°C, boiling point of 172–173°C, water solubility of 27.9 g/L (20°C), and density of 1.383 g/mL. These properties inform storage (cool, dry conditions), solvent selection (e.g., DMF for reactions), and safety protocols (volatility at high temperatures) .

Q. Which analytical techniques are recommended for determining the purity and structural integrity of this compound in synthetic preparations?

- Answer : Use reversed-phase HPLC (C4 columns, 25–60% acetonitrile gradients) for purity assessment and ESI-MS for molecular weight confirmation (expected mass: 8624.1 Da). GC-MS with retention index matching is advised for volatile derivatives .

Q. What safety protocols should be implemented when working with this compound given its toxicological profile?

- Answer : Follow T+ hazard protocols (toxic via inhalation, skin contact). Use fume hoods, PPE (nitrile gloves, goggles), and emergency measures (S45: "In case of accident, seek medical advice immediately"). Store separately from reducing agents due to reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives (e.g., trichloroacetones) while minimizing byproduct formation?

- Answer : Chlorination of this compound at 50–60°C with HCl (1:1 v/v) yields 1,1,3-trichloroacetone. Monitor progress via PMR spectroscopy hourly. Distillation (Widmer column, 62–65°C at 10 mmHg) isolates the main product (72% purity). Optimize chlorine flow rate to reduce tetrachloroacetone byproducts .

Q. What methodological considerations are critical when designing in vitro mutagenicity assays for this compound using bacterial reverse mutation tests?

- Answer : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 mix). Dose-response studies should account for direct-acting mutagenicity, which decreases with chlorine substitution at C-1 and C-3 positions. Include 1,1-dichloroacetone as a positive control (25x less potent than 1,1,1-trichloroacetone) .

Q. How can discrepancies between in vitro mutagenicity data and in vivo carcinogenicity findings for this compound be systematically investigated?

- Answer : Conduct dermal tumor initiation studies (mouse models) to assess promoter-independent activity. Compare results with in vitro liver microsomal metabolism data (rat vs. human). Address interspecies differences in this compound generation rates (10x higher in rats) using physiologically based kinetic modeling .

Q. What strategies are effective for detecting and quantifying this compound as a disinfection byproduct in water treatment systems?

- Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS (detection limit: µg/L). Target precursor removal (e.g., organic matter) during chlorination to suppress formation. Validate methods using EPA 500-series protocols for halogenated ketones .

Q. What in vitro models and kinetic parameters should be prioritized to study the hepatic metabolism of this compound across species?

- Answer : Use NADPH-fortified liver microsomes (rat and human) to measure metabolic rates (e.g., 0.27 nmol/min/mg protein in rats vs. 0.03 in humans). Assess CYP450 isoform specificity via inhibitors (e.g., SKF 525-A). Track glutathione conjugates (e.g., 1,3-bis-S,N-acetylcysteine) via LC-MS/MS .

Q. How can site-specific protein modifications be achieved using this compound as a bifunctional crosslinking agent in biochemical studies?

- Answer : React ubiquitin C-terminal thiols with 10 equiv this compound in borate buffer (pH 8.0–8.96) at 4°C for 5–16 hours. Use TCEP (5–28 mM) to maintain reducing conditions. Purify via RP-HPLC and confirm conjugation by mass shift (Δ ~126.97 Da) .

Q. What catalytic systems or reaction parameters influence the stereochemical outcomes of nucleophilic substitutions involving this compound?

- Answer : Polar aprotic solvents (DMF, THF) favor SN2 mechanisms, yielding trans products. Zinc-mediated Clemmensen reduction (1:1.2 molar ratio with water) selectively produces 1,3-propanediol. For asymmetric synthesis, chiral Lewis acids (e.g., BINOL-derived catalysts) can modulate enantioselectivity .

Propriétés

IUPAC Name |

1,3-dichloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNMBRGCANLOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021577 | |

| Record name | 1,3-Dichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dichloroacetone appears as a crystalline solid. Denser than water and insoluble in water. Inhalation of dust or powder may cause adverse health reactions. | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

343 °F at 760 mmHg (EPA, 1998), 173.4 °C | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

> 10% in water, > 10% in ethanol, > 10% in ether | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3826 at 114.8 °F (EPA, 1998) - Denser than water; will sink, 1.3826 at 46 °C/4 °C | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Prisms or needles, Plates, needles on distillation | |

CAS No. |

534-07-6 | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichloroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bischloromethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichloroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFH8559WS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113 °F (EPA, 1998), 45 °C | |

| Record name | 1,3-DICHLOROACETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BISCHLOROMETHYL KETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6391 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.